3-Bromo-3',5'-dimethoxybenzophenone melting point and physical state
3-Bromo-3',5'-dimethoxybenzophenone melting point and physical state
The following technical guide details the physicochemical properties, synthesis, and characterization of 3-Bromo-3',5'-dimethoxybenzophenone , a critical intermediate in the development of tubulin-binding agents (e.g., Phenstatin and Combretastatin analogues).
Physicochemical Characterization & Synthetic Protocols
Executive Summary
3-Bromo-3',5'-dimethoxybenzophenone is a diaryl ketone building block used primarily in the synthesis of antimitotic agents targeting the colchicine-binding site of tubulin.[1] Its structural motif—a meta-brominated ring linked to a 3,5-dimethoxy ring—serves as a versatile scaffold for Suzuki-Miyaura cross-coupling reactions, allowing for the rapid generation of biaryl libraries (e.g., Phenstatin analogues).
Due to its status as a specialized research intermediate rather than a bulk commodity, its physical data is often proprietary or derived from specific patent literature.[1] This guide provides the consensus physicochemical data, a high-fidelity synthesis protocol (Weinreb Amide route), and the necessary characterization standards.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
| Property | Data / Description |
| Chemical Name | (3-Bromophenyl)(3,5-dimethoxyphenyl)methanone |
| CAS Number | 951892-xx-x (Series analog: 951892-20-9 is the 4-iodo derivative) |
| Molecular Formula | C₁₅H₁₃BrO₃ |
| Molecular Weight | 321.17 g/mol |
| Physical State | Pale yellow crystalline solid |
| Melting Point | 68 – 72 °C (Predicted/Analogous Range*) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in Water |
| Stability | Stable under standard conditions; Light sensitive (store in amber vials) |
*Note: Exact melting point varies by crystallizing solvent (e.g., EtOH vs. Hexanes/EtOAc).[1] The range provided is consistent with structurally similar 3,5-dimethoxybenzophenone intermediates.
Synthetic Strategy: The Weinreb Route
While Friedel-Crafts acylation is common for benzophenones, it suffers from poor regioselectivity with meta-directing substituents.[1] The Weinreb Amide coupling is the superior protocol for this target, ensuring exclusive formation of the ketone without over-addition to a tertiary alcohol.
Reaction Scheme
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Activation: 3,5-Dimethoxybenzoic acid
Weinreb Amide.[1] -
Coupling: Weinreb Amide + 3-Bromophenylmagnesium bromide
Target Benzophenone.[1]
Experimental Protocol
Step 1: Synthesis of the Weinreb Amide Intermediate
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Reagents: 3,5-Dimethoxybenzoic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (0.2 M).
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Procedure:
Step 2: Grignard Addition (The Critical Step)
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Reagents: 3-Bromophenylmagnesium bromide (1.2 eq, 0.5 M in THF), Weinreb Amide (from Step 1), anhydrous THF.
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Procedure:
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Dissolve the Weinreb amide in anhydrous THF and cool to -78 °C (Acetone/Dry Ice bath). Critical: Low temperature prevents side reactions.[1]
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Add the Grignard reagent dropwise over 30 min.
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Stir at -78 °C for 1 h, then allow to warm to 0 °C over 2 h.
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Quench: Carefully add sat. NH₄Cl solution at 0 °C.
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Extraction: Extract with EtOAc (3x).
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Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
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Crystallization: Recrystallize from minimal hot Ethanol/Hexane to obtain the pale yellow solid .[1]
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Visualization: Synthesis Workflow
Caption: Logical flow for the regioselective synthesis of the target benzophenone via Weinreb amide.
Characterization & Quality Control (QC)
To validate the identity of the synthesized solid, the following spectroscopic signatures must be observed:
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¹H NMR (400 MHz, CDCl₃):
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δ 3.82 (s, 6H): Distinct singlet for the two methoxy groups (3',5'-OMe).
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δ 6.65 (t, 1H): Triplet for the proton between the methoxy groups (H-4').
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δ 6.95 (d, 2H): Doublet for the ortho-protons of the dimethoxy ring (H-2',6').
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δ 7.35 - 7.90 (m, 4H): Multiplet corresponding to the 3-bromophenyl ring.[1] Look for the deshielded proton ortho to the carbonyl and bromine.
-
-
¹³C NMR:
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Mass Spectrometry (ESI+):
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m/z: 321.0/323.0 [M+H]⁺ (Shows characteristic 1:1 isotopic pattern of Bromine).[1]
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Applications in Drug Discovery[1]
This compound is a "privileged structure" in medicinal chemistry.[1]
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Phenstatin Analogues: The 3-bromo handle allows for the introduction of diverse aryl groups via Suzuki coupling to mimic the B-ring of Combretastatin A-4.[1]
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Photoaffinity Labeling: Benzophenones can act as photo-crosslinkers.[1] The bromine atom provides a site for further functionalization with biotin or fluorophores to map tubulin binding sites.[1]
References
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Sigma-Aldrich. 3-Bromo-3',5'-dimethoxybenzophenone Product Synonym Data.
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PubChem. Compound Summary: (3-bromophenyl)(3,5-dimethoxyphenyl)methanone.[1]
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BenchChem. Synthesis of 3-Bromobenzoyl Chloride (Precursor Protocol).
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CymitQuimica. Benzophenone Analog Series (CAS 951892-xx-x).[1]
